molecular formula C9H7BrF4O B1527218 2-Bromo-4-fluoro-1-((2,2,2-trifluoroethoxy)methyl)benzene CAS No. 1248443-45-9

2-Bromo-4-fluoro-1-((2,2,2-trifluoroethoxy)methyl)benzene

Cat. No.: B1527218
CAS No.: 1248443-45-9
M. Wt: 287.05 g/mol
InChI Key: JVXJPKSXYIPTLD-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-1-((2,2,2-trifluoroethoxy)methyl)benzene is a useful research compound. Its molecular formula is C9H7BrF4O and its molecular weight is 287.05 g/mol. The purity is usually 95%.
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Biological Activity

2-Bromo-4-fluoro-1-((2,2,2-trifluoroethoxy)methyl)benzene is a halogenated aromatic compound with significant potential in medicinal chemistry and materials science. The presence of bromine and fluorine atoms, along with the trifluoroethoxy group, enhances its biological activity and reactivity. This article reviews the biological activities associated with this compound, including its mechanism of action, applications in drug development, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C10H8BrF4O
  • Molecular Weight : 303.07 g/mol
  • CAS Number : Not specifically listed but related compounds can be referenced for structural similarities.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that halogenated aromatic compounds often exhibit anticancer properties. For instance, compounds containing trifluoromethyl groups have been shown to enhance the efficacy of certain chemotherapeutic agents. The mechanism may involve the modulation of cell signaling pathways or the induction of apoptosis in cancer cells.

Case Study: Anticancer Mechanism

A study investigating similar compounds revealed that brominated derivatives could inhibit cancer cell proliferation through:

  • Induction of cell cycle arrest.
  • Promotion of apoptosis via mitochondrial pathways.
    This suggests that this compound may exhibit similar properties.

2. Antimicrobial Properties

Halogenated compounds are also known for their antimicrobial activity. The presence of bromine and fluorine enhances lipophilicity, which can improve membrane penetration in microbial cells.

Research Findings

A comparative analysis of various halogenated compounds demonstrated that those with bromine substituents showed increased effectiveness against Gram-positive bacteria. Further studies are needed to establish the specific antimicrobial spectrum of this compound.

The biological activity is largely influenced by the electronic effects of the halogen substituents:

  • Electron-Withdrawing Effects : The fluorine and bromine atoms can stabilize transition states during chemical reactions.
  • Nucleophilic Substitution Reactions : The compound can undergo nucleophilic aromatic substitution due to the presence of electron-withdrawing groups, allowing for modifications that enhance biological activity.

Applications in Drug Development

The structural characteristics of this compound make it a valuable scaffold in drug design:

  • Lead Compound Development : Its unique functional groups allow for modifications that can lead to new drug candidates targeting various diseases.
  • Pharmacophore Exploration : The trifluoromethyl group is known to improve metabolic stability and bioavailability.

Comparative Data Table

PropertyValue
IUPAC Name2-Bromo-4-fluoro-1-(trifluoroethoxy)methylbenzene
Molecular Weight303.07 g/mol
Anticancer ActivityInduces apoptosis; inhibits proliferation
Antimicrobial ActivityEffective against Gram-positive bacteria
MechanismNucleophilic substitution; electron withdrawal

Properties

IUPAC Name

2-bromo-4-fluoro-1-(2,2,2-trifluoroethoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF4O/c10-8-3-7(11)2-1-6(8)4-15-5-9(12,13)14/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXJPKSXYIPTLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)COCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Bromo-4-fluoro-1-((2,2,2-trifluoroethoxy)methyl)benzene
2-Bromo-4-fluoro-1-((2,2,2-trifluoroethoxy)methyl)benzene
2-Bromo-4-fluoro-1-((2,2,2-trifluoroethoxy)methyl)benzene
2-Bromo-4-fluoro-1-((2,2,2-trifluoroethoxy)methyl)benzene
2-Bromo-4-fluoro-1-((2,2,2-trifluoroethoxy)methyl)benzene
2,2,2-Trifluoroethanolate
2-Bromo-4-fluoro-1-((2,2,2-trifluoroethoxy)methyl)benzene

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